2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine
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Overview
Description
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a sulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Thioether Formation: The brominated imidazole is reacted with a thiol compound to introduce the sulfanyl group at the 5-position.
Amination: Finally, the ethan-1-amine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of functional materials, including catalysts and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Lacks the sulfanyl and ethan-1-amine groups, making it less versatile in certain applications.
2-Methyl-5-nitro-1H-imidazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine is unique due to its combination of a brominated imidazole ring and a sulfanyl group, which imparts specific chemical reactivity and biological activity not found in similar compounds .
Properties
CAS No. |
52378-46-8 |
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Molecular Formula |
C6H10BrN3S |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-[(4-bromo-1H-imidazol-5-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H10BrN3S/c7-6-5(9-4-10-6)3-11-2-1-8/h4H,1-3,8H2,(H,9,10) |
InChI Key |
NTLFEXLXZRBDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CSCCN)Br |
Origin of Product |
United States |
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